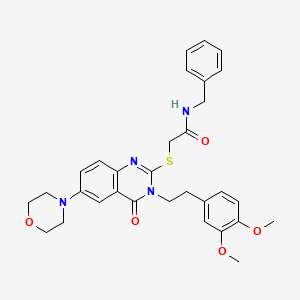

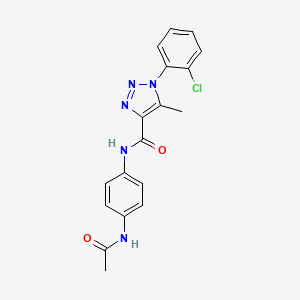

N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” is a complex organic compound. While there isn’t specific information available on this exact compound, it is a derivative of N-benzyl-2,2-dimethoxy-acetamides . These acetamides are useful for the production of 2H-3-isoquinolones by acid cyclization .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various spectroscopic and structural determination methods . Such analysis provides detailed information on bond lengths, angles, and the overall 3D conformation of the molecule, which are crucial for understanding the compound’s reactivity and interaction with biological targets.Chemical Reactions Analysis

The reactivity of such heterocyclic compounds is influenced by the presence of various functional groups and the inherent stability of the heterocyclic core. The compound may undergo reactions typical for acetamides, such as hydrolysis, as well as reactions involving the heterocyclic moiety, including electrophilic and nucleophilic substitutions.Applications De Recherche Scientifique

Antioxidant Research

This compound may exhibit significant antioxidant properties due to the presence of a morpholine group and dimethoxyphenyl moiety. These structural features are often associated with the ability to scavenge free radicals, which can be beneficial in studying oxidative stress-related diseases .

Neuroprotective Agent Development

The quinazolinone core of the compound is structurally similar to known neuroprotective agents. It could be explored for its potential to protect neuronal cells against damage from neurotoxic substances or conditions, such as ischemia or neurodegenerative diseases .

Anti-Cancer Agent Synthesis

Compounds with benzyl and acetamide groups have been studied for their anti-cancer activities. This compound could be synthesized and tested against various cancer cell lines to determine its efficacy in inhibiting tumor growth or inducing apoptosis .

Enzyme Inhibition Studies

The morpholine and dimethoxyphenyl groups suggest that this compound could act as an inhibitor for certain enzymes. It could be valuable in the study of enzyme kinetics and in the development of new therapeutic drugs targeting specific enzymatic pathways .

Molecular Docking and Drug Design

Due to its complex structure, this compound could serve as a candidate for molecular docking studies. It can be used to simulate interactions with biological macromolecules, aiding in the design of drugs with better efficacy and reduced side effects .

Material Science Applications

The sulfanyl group in the compound indicates potential applications in material science, particularly in the development of novel organic semiconductors or as a building block for conducting polymers .

Chemical Synthesis and Catalysis

This compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also lend itself to catalytic roles in facilitating chemical reactions, especially in organic synthesis .

Pharmacokinetics and Metabolism Studies

The compound’s structure suggests it could be metabolized in various ways in biological systems. Studying its pharmacokinetics could provide insights into how drugs are absorbed, distributed, metabolized, and excreted in the body .

Mécanisme D'action

Propriétés

IUPAC Name |

N-benzyl-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O5S/c1-38-27-11-8-22(18-28(27)39-2)12-13-35-30(37)25-19-24(34-14-16-40-17-15-34)9-10-26(25)33-31(35)41-21-29(36)32-20-23-6-4-3-5-7-23/h3-11,18-19H,12-17,20-21H2,1-2H3,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXWPLGNOFSNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2449375.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)

![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)

![1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2449387.png)

![propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2449388.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)